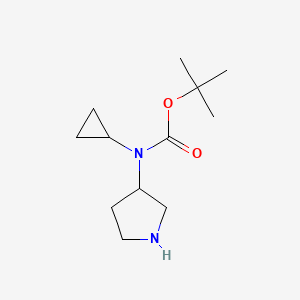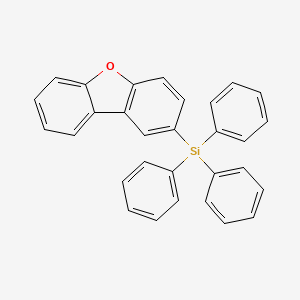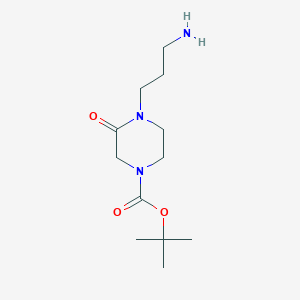![molecular formula C40H36OP2 B3336196 Bis[2-[bis(2-methylphenyl)phosphino]phenyl]ether CAS No. 205497-64-9](/img/structure/B3336196.png)
Bis[2-[bis(2-methylphenyl)phosphino]phenyl]ether
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis of New Phosphines
This compound is part of the tertiary phosphines family, which contains only P–C bonds . The synthesis and reactions of tertiary phosphines have been extensively studied, and various synthetic approaches to new phosphines have been summarized and reviewed . This compound can be synthesized by reacting organomagnesium reagents with corresponding chlorophosphines .
Ligand for Organotransition Metal Species
Bidentate phosphine ligands, such as this compound, have been used to stabilize and/or activate organotransition metal species . The properties such as the electronic nature, the steric requirements, or solubility of the ligand and their corresponding metal complexes can be fine-tuned to suit the desired application .
Synthesis of 1,2-Bis(2,6-dimethylphenylphosphino)ethane
This compound is involved in the synthesis of 1,2-bis(2,6-dimethylphenylphosphino)ethane . The synthesis involves the reaction of in situ prepared lithium salt of 2-bromo-m-xylene with 1,2-bis(dichlorophosphino)ethane in diethylether .
Phosphorescent Copper(I) Halide Complexes
This compound has been used in the synthesis of strongly phosphorescent copper(I) halide complexes . The complexes were synthesized by reacting CuX with the diphosphine ligand in a 1:1 molar ratio .
Design of New Phosphines
The use of a wide range of tervalent phosphorus ligands in transition metal catalysis and in organocatalysis continues to be a major driver in the chemistry of traditional P–C-bonded phosphines . This inspires the design of new phosphines of various structures and the tuning of their properties .
Synthesis of P-stereogenic Compounds
This compound can be used in the synthesis of P-stereogenic compounds . A short and important review overviews the advanced synthetic approaches to P-stereogenic compounds including P-stereogenic phosphines .
Mécanisme D'action
Target of Action
Bis[2-[bis(2-methylphenyl)phosphino]phenyl]ether, also known as (oxybis(2,1-phenylene))bis(di-o-tolylphosphine), is a type of phosphine ligand . Phosphine ligands are commonly used in various inorganic reactions, particularly in the field of catalysis . They bind to metal ions, acting as a chelating agent .
Mode of Action
The compound interacts with its targets, primarily metal ions, through the phosphorus atoms . This interaction results in the formation of a metal-phosphine complex. The nature of these complexes can be fine-tuned by modifying the organic substituents on the phosphorus atom .
Biochemical Pathways
Phosphine ligands like bis[2-[bis(2-methylphenyl)phosphino]phenyl]ether are known to play a crucial role in various catalytic processes . For instance, they are used in the ruthenium-catalyzed green synthesis of amines from amines and alcohols via a borrowing hydrogen reaction .
Result of Action
The primary result of the action of Bis[2-[bis(2-methylphenyl)phosphino]phenyl]ether is the formation of metal-phosphine complexes . These complexes can then participate in various catalytic reactions, influencing the rate and selectivity of these reactions .
Propriétés
IUPAC Name |
[2-[2-bis(2-methylphenyl)phosphanylphenoxy]phenyl]-bis(2-methylphenyl)phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H36OP2/c1-29-17-5-11-23-35(29)42(36-24-12-6-18-30(36)2)39-27-15-9-21-33(39)41-34-22-10-16-28-40(34)43(37-25-13-7-19-31(37)3)38-26-14-8-20-32(38)4/h5-28H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVPCSCVFCSULE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3OC4=CC=CC=C4P(C5=CC=CC=C5C)C6=CC=CC=C6C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H36OP2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis[2-[bis(2-methylphenyl)phosphino]phenyl]ether | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)furo[3,2-B]pyridine](/img/structure/B3336173.png)


